Cas no 1515532-40-7 (2-Propanone, 1-amino-3-(5-chloro-2-thienyl)-)

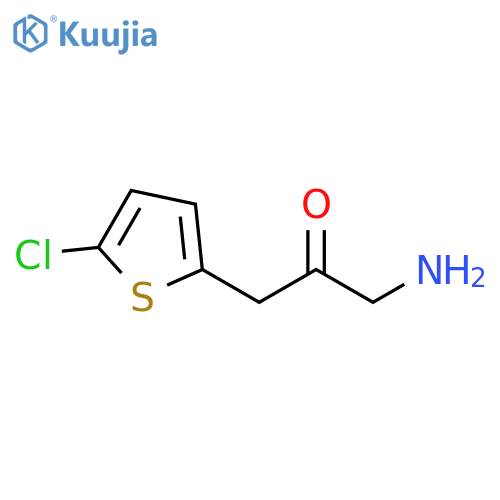

1515532-40-7 structure

商品名:2-Propanone, 1-amino-3-(5-chloro-2-thienyl)-

CAS番号:1515532-40-7

MF:C7H8ClNOS

メガワット:189.662519454956

CID:5291668

2-Propanone, 1-amino-3-(5-chloro-2-thienyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Propanone, 1-amino-3-(5-chloro-2-thienyl)-

-

- インチ: 1S/C7H8ClNOS/c8-7-2-1-6(11-7)3-5(10)4-9/h1-2H,3-4,9H2

- InChIKey: NWXUIXHJFABBQN-UHFFFAOYSA-N

- ほほえんだ: C(N)C(=O)CC1SC(Cl)=CC=1

2-Propanone, 1-amino-3-(5-chloro-2-thienyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-795636-2.5g |

1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |

1515532-40-7 | 95% | 2.5g |

$2240.0 | 2024-05-22 | |

| Enamine | EN300-795636-10.0g |

1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |

1515532-40-7 | 95% | 10.0g |

$4914.0 | 2024-05-22 | |

| Enamine | EN300-795636-0.1g |

1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |

1515532-40-7 | 95% | 0.1g |

$1005.0 | 2024-05-22 | |

| Enamine | EN300-795636-1.0g |

1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |

1515532-40-7 | 95% | 1.0g |

$1142.0 | 2024-05-22 | |

| Enamine | EN300-795636-0.05g |

1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |

1515532-40-7 | 95% | 0.05g |

$959.0 | 2024-05-22 | |

| Enamine | EN300-795636-0.5g |

1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |

1515532-40-7 | 95% | 0.5g |

$1097.0 | 2024-05-22 | |

| Enamine | EN300-795636-5.0g |

1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |

1515532-40-7 | 95% | 5.0g |

$3313.0 | 2024-05-22 | |

| Enamine | EN300-795636-0.25g |

1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |

1515532-40-7 | 95% | 0.25g |

$1051.0 | 2024-05-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067752-1g |

1-Amino-3-(5-chlorothiophen-2-yl)propan-2-one |

1515532-40-7 | 95% | 1g |

¥5677.0 | 2023-04-10 |

2-Propanone, 1-amino-3-(5-chloro-2-thienyl)- 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

1515532-40-7 (2-Propanone, 1-amino-3-(5-chloro-2-thienyl)-) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量